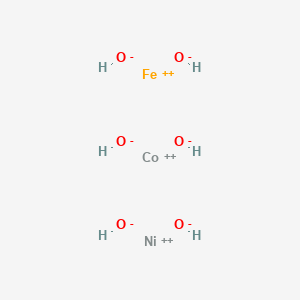
Cobalt(2+);iron(2+);nickel(2+);hexahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);iron(2+);nickel(2+);hexahydroxide is a compound consisting of cobalt, iron, and nickel ions each in the +2 oxidation state, coordinated with six hydroxide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+);iron(2+);nickel(2+);hexahydroxide can be synthesized through a hydrothermal process. This involves dissolving cobalt, iron, and nickel salts in water, followed by the addition of a base such as sodium hydroxide to precipitate the hydroxide form. The mixture is then subjected to hydrothermal conditions, typically at elevated temperatures and pressures, to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrothermal synthesis or co-precipitation methods. These methods ensure the consistent formation of the compound with the desired stoichiometry and purity. The process parameters, such as temperature, pressure, and pH, are carefully controlled to optimize yield and quality .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);iron(2+);nickel(2+);hexahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the redox properties of the metal ions and the stability of the hydroxide complex .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the metal ions to their metallic state.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state metal oxides, while reduction can yield metallic cobalt, iron, and nickel .
Scientific Research Applications
Cobalt(2+);iron(2+);nickel(2+);hexahydroxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which cobalt(2+);iron(2+);nickel(2+);hexahydroxide exerts its effects is primarily through its redox activity and coordination chemistry. The metal ions can undergo redox reactions, facilitating electron transfer processes. Additionally, the hydroxide ions provide a stable coordination environment, allowing for the formation of various complexes with different ligands .
Comparison with Similar Compounds
Similar Compounds
Cobalt(2+);manganese(2+);nickel(2+);hexahydroxide: This compound has similar electrochemical properties but includes manganese instead of iron.
Manganese(2+);cobalt(2+);nickel(2+);hexahydroxide: Another variant with manganese, showing different magnetic and catalytic properties.
Uniqueness
Cobalt(2+);iron(2+);nickel(2+);hexahydroxide is unique due to the specific combination of cobalt, iron, and nickel, which imparts distinct electrochemical and magnetic properties. This makes it particularly suitable for applications in energy storage and catalysis, where these properties are highly desirable .
Properties
CAS No. |
919285-67-9 |
|---|---|
Molecular Formula |
CoFeH6NiO6 |
Molecular Weight |
275.52 g/mol |
IUPAC Name |
cobalt(2+);iron(2+);nickel(2+);hexahydroxide |
InChI |
InChI=1S/Co.Fe.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |
InChI Key |
SROBVPITDYEKNR-UHFFFAOYSA-H |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Fe+2].[Co+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
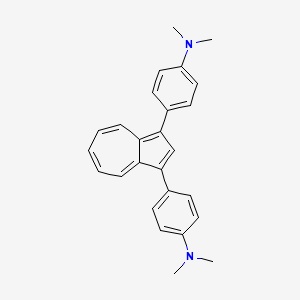



![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
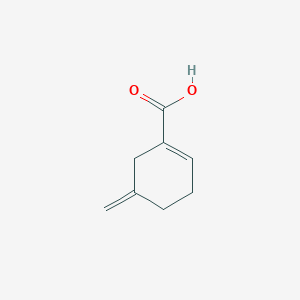
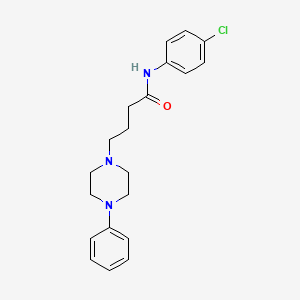
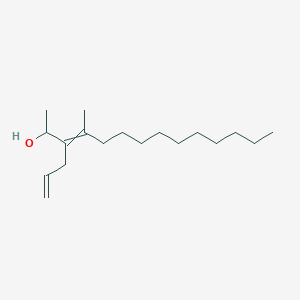
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
